Methyl 2-amino-2-(4-nitrophenyl)acetate
Description
Contextualization of the Compound's Significance in Organic Synthesis and Medicinal Chemistry
Methyl 2-amino-2-(4-nitrophenyl)acetate serves as a crucial building block and synthetic intermediate in the fields of organic synthesis and medicinal chemistry. Its utility stems from its identity as a derivative of nitrophenylalanine, a class of compounds recognized as important intermediates for many medicines. researchgate.net The structure is effectively a scaffold that can be elaborated into more complex molecular architectures. nih.gov In organic chemistry, it is frequently employed as a precursor for the synthesis of pharmaceuticals and agrochemicals. chemshuttle.com
The incorporation of nitro-containing compounds is a well-established strategy in medicinal chemistry for the development of drugs to treat cardiovascular diseases, cancer, and various infections. researchgate.net The nitro group itself is a versatile and distinctive functional moiety. researchgate.net While often considered a "structural alert" or toxicophore by medicinal chemists due to potential metabolic liabilities, numerous approved drugs contain this group, leveraging its unique properties. mdpi.com The value of compounds like this compound lies in their role as starting materials for these larger, bioactive molecules. frontiersin.orgnih.gov
Overview of Electron-Withdrawing Nitro Group Influence on Reactivity
The chemical reactivity of this compound is profoundly influenced by the potent electron-withdrawing nature of the nitro (-NO₂) group. researchgate.net This group reduces the electron density of the attached phenyl ring through a combination of strong inductive and resonance effects. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack and can activate the molecule towards specific reactions. researchgate.net
Furthermore, the electron-withdrawing effect extends to the benzylic α-carbon, the carbon atom to which the amino and ester groups are attached. This effect increases the acidity of the α-hydrogen, facilitating its removal under basic conditions to form an enolate or related reactive species. This activation is a key feature in many of the synthetic applications of α-amino esters bearing electron-withdrawing substituents on the phenyl ring. Research has shown that such substituents generally lead to higher reactivity in reactions like allylic alkylations. acs.org The reactivity of the amino group itself can also be modulated by the electronic environment, allowing it to participate in nucleophilic substitution reactions to form a variety of derivatives. libretexts.org
Structural Versatility and Potential for Derivative Synthesis
The structure of this compound offers multiple sites for chemical modification, endowing it with significant structural versatility and making it a valuable scaffold for creating diverse derivatives. The key reaction handles include the amino group, the ester moiety, the aromatic ring, and the nitro group itself.
The amino group can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. The nitro group is particularly versatile; it can be reduced to an amino group, which in turn opens up a vast array of subsequent chemical transformations, including diazotization and conversion to other functional groups. This reduction is a fundamental transformation that provides access to various bioactive amines. frontiersin.org
The potential for creating derivatives is a cornerstone of its use in drug discovery and materials science. By systematically modifying different parts of the molecule, chemists can fine-tune its properties to achieve desired biological activities or material characteristics.
Table 2: Examples of Potential Structural Modifications and Derivatives
| Modification Type | Example Derivative Class | Potential Impact on Properties |
|---|---|---|
| Replacement of Nitro Group | Methyl 2-amino-2-(4-methoxyphenyl)acetate | Changes electronic properties from withdrawing to donating, affecting reactivity and solubility. |
| Variation in Ester Group | tert-Butyl 2-amino-2-(4-nitrophenyl)acetate | Increases steric hindrance, which can enhance stability against hydrolysis. |
| Modification of Amino Group | Methyl 2-(acetylamino)-2-(4-nitrophenyl)acetate | Alters polarity and hydrogen bonding capability. |
| Reduction of Nitro Group | Methyl 2-amino-2-(4-aminophenyl)acetate | Introduces a new nucleophilic site for further functionalization. |
Research Gaps and Future Directions
While this compound is well-established as a synthetic intermediate, several areas remain open for future investigation. Much of the current focus is on its utility as a building block, with less research dedicated to the intrinsic biological activities of the compound itself or its simple derivatives.
A significant future direction lies in the exploration of this compound and its derivatives as hypoxia-activated prodrugs or imaging agents. mdpi.com The nitroaromatic moiety can be selectively reduced by nitroreductase enzymes that are overexpressed in the low-oxygen (hypoxic) environments characteristic of solid tumors. mdpi.commdpi.com This targeted bioactivation is a highly sought-after strategy in modern cancer therapy.
Furthermore, the search for new catalytic asymmetric transformations of nitro compounds is a rapidly developing field. frontiersin.org Developing novel, highly efficient, and stereoselective methods for the synthesis of this compound and for its conversion into chiral derivatives remains a key challenge. Such advancements would provide more expedient access to enantiomerically pure bioactive amines and their derivatives, which are in high demand by the pharmaceutical industry. frontiersin.org Another avenue for research is the incorporation of this scaffold into novel materials or its use in organocatalysis, expanding its utility beyond its current applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJZFRFDFGUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646540 | |
| Record name | Methyl amino(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360779-31-3 | |
| Record name | Methyl amino(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Engineering
Esterification Reactions for Methyl 2-amino-2-(4-nitrophenyl)acetate Synthesis
Esterification remains a fundamental and widely practiced method for the synthesis of esters like this compound. This typically involves the reaction of the carboxylic acid group of the parent amino acid with methanol (B129727), facilitated by a catalyst.
Acid-Catalyzed Esterification of 2-amino-2-(4-nitrophenyl)acetic acid with Methanol
The direct esterification of 2-amino-2-(4-nitrophenyl)acetic acid with methanol is a classic example of the Fischer-Speier esterification. cymitquimica.com Due to the presence of the amino group, which can be protonated under acidic conditions, careful control of the reaction is necessary. The reaction is an equilibrium process, and strategies are often employed to shift the equilibrium towards the product side. masterorganicchemistry.com
A common approach involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in an excess of methanol which also serves as the solvent. nih.govorgsyn.org Another effective reagent for this transformation is a mixture of trimethylchlorosilane (TMSCl) and methanol, which offers mild reaction conditions and often results in good to excellent yields of the corresponding amino acid methyl ester hydrochloride. nih.govresearchgate.net
Studies on the esterification of similar amino acids, such as D-phenylglycine, have shown that a significant amount of concentrated sulfuric acid is used to drive the reaction. googleapis.com The reaction time is also a critical parameter. To push the equilibrium towards the product, the reaction may be allowed to proceed for several hours. googleapis.comyakhak.org In some processes, a repeated cycle of refluxing and concentrating the reaction mixture is employed to remove the water formed during the reaction, thereby increasing the conversion to the ester. googleapis.com
Table 1: Optimization of Reaction Parameters for Amino Acid Esterification
| Parameter | Range | Effect on Yield and Purity |
|---|---|---|
| Catalyst Concentration (molar ratio to amino acid) | 1.0 - 2.0 | Higher concentrations can increase the reaction rate but may require more rigorous purification. |
| Reaction Time (hours) | 2 - 24 | Longer times generally favor higher conversion, but risk of side product formation increases. |
| Temperature (°C) | Room Temperature - Reflux | Higher temperatures increase the reaction rate but can lead to degradation if not controlled. |
Refluxing the reaction mixture is a standard procedure in the synthesis of esters to accelerate the reaction rate. googleapis.comyakhak.org The temperature is typically maintained at the boiling point of the alcohol used, in this case, methanol (approximately 65°C). The use of an apparatus that allows for the removal of water, such as a Dean-Stark trap, can be beneficial, although for methanol, its miscibility with water makes this less straightforward. Therefore, driving the reaction is often achieved by using a large excess of methanol and by removing water through distillation/concentration steps. googleapis.com
Methanol is the solvent of choice as it is also one of the reactants. nih.govgoogleapis.com The solubility of the starting amino acid and the resulting ester in methanol is an important consideration. For some amino acids that have poor solubility, longer reaction times may be necessary to achieve complete conversion. researchgate.net
Transesterification Approaches
Transesterification is an alternative route to this compound, which involves the conversion of a different ester of 2-amino-2-(4-nitrophenyl)acetic acid into the methyl ester. This method can be catalyzed by either acids or bases. masterorganicchemistry.com
While not a direct transesterification of an existing ester of the target amino acid, a related approach involves the use of a more reactive carboxylic acid derivative. For instance, 4-nitrophenylacetyl chloride can be reacted with methanol to form the corresponding methyl ester. mdpi.com However, this would yield methyl 2-(4-nitrophenyl)acetate, and a subsequent amination step at the alpha-position would be required, which adds complexity to the synthesis.
A more direct transesterification would involve starting with, for example, an ethyl ester of 2-amino-2-(4-nitrophenyl)acetic acid and reacting it with a large excess of methanol in the presence of a catalyst to drive the equilibrium towards the formation of the methyl ester.
Base-catalyzed transesterification is a common and often rapid method for converting one ester to another. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where an alkoxide (in this case, methoxide) attacks the carbonyl carbon of the starting ester. youtube.comyoutube.com Common basic catalysts include sodium methoxide (B1231860) or potassium hydroxide (B78521). glpbio.commdpi.com
For amino acid esters, the presence of the amino group requires careful consideration. The amino group itself is nucleophilic and could potentially lead to side reactions. Therefore, N-protection of the amino acid ester is often employed before carrying out base-catalyzed transesterification to ensure that the reaction proceeds cleanly at the ester group. thieme-connect.com However, some methods for the transesterification of N-protection-free amino acid esters have been developed under mild conditions. thieme-connect.com
Table 2: Comparison of Synthetic Methodologies
| Method | Catalyst Type | Key Features |
|---|---|---|
| Acid-Catalyzed Esterification | Strong Acid (e.g., H₂SO₄, TMSCl) | Equilibrium-driven; often requires excess alcohol and/or water removal. nih.govgoogleapis.com |
| Transesterification | Acid or Base | Can be faster than direct esterification, especially with basic catalysts. masterorganicchemistry.comglpbio.com |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of "this compound" is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of improvement in the synthesis of this compound include the adoption of greener solvents, the use of catalytic reduction methods, and the implementation of phase-transfer catalysis to enhance reaction efficiency and reduce environmental impact.
Solvent-Free and Reduced Solvent Reaction Systems
A significant advancement in green chemistry is the move towards solvent-free or reduced solvent reaction conditions. Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute to environmental pollution and pose safety risks.
In the context of reactions relevant to the synthesis of "this compound", research has demonstrated the feasibility and benefits of solvent-free approaches. For instance, the Betti reaction, a three-component condensation, has been successfully carried out without any solvent to produce aminobenzylnaphthols. mdpi.com This method not only simplifies the reaction setup and work-up but also significantly reduces waste. mdpi.com Specifically, reacting 2-naphthol, an aldehyde, and an amine at elevated temperatures (e.g., 60°C) under solvent-free conditions has yielded the desired products in good yields. mdpi.com This approach highlights a potential green route for related amino acid derivatives.
Furthermore, the use of aqueous micellar catalysis represents another strategy to minimize organic solvent use. researchgate.net Nanomicelles formed in water can create a hydrophobic microenvironment that facilitates the reaction of organic substrates, thereby replacing bulk organic solvents with water, a much greener alternative. researchgate.net
Catalytic Hydrogenation Methods Utilizing Hydrogenation Catalysts
Catalytic hydrogenation is a cornerstone of green chemistry for the reduction of nitro groups to amines, a key transformation in the synthesis of "this compound". This method is preferred over stoichiometric reductants due to higher atom economy and the generation of water as the primary byproduct.
Palladium-based catalysts are highly efficient for the reduction of nitroarenes. nih.govmit.edu These catalysts, often supported on materials like carbon (Pd/C) or silica (B1680970) (Pd/SiO2), facilitate the reaction with molecular hydrogen or other hydrogen donors under relatively mild conditions. nih.govmit.edumdpi.com The high chemoselectivity of palladium catalysts allows for the specific reduction of the nitro group without affecting other functional groups in the molecule. mit.edu
Recent advancements have focused on developing more active and stable palladium catalysts. For example, palladium nanoparticles supported on modified coal fly ash have shown excellent catalytic activity for the reduction of p-nitrophenol, a related nitroaromatic compound. mdpi.com The use of such supports can enhance catalyst dispersion and stability, leading to higher efficiency and easier recovery and reuse of the catalyst. mdpi.com Furthermore, one-pot syntheses employing palladium catalysts can streamline processes by combining multiple reaction steps, such as reduction and subsequent coupling reactions, without isolating intermediates. nih.gov
Iron powder presents an inexpensive, abundant, and environmentally safer alternative to many other reducing agents for the conversion of nitroarenes to anilines. researchgate.net The use of highly reactive forms of iron, such as carbonyl iron powder (CIP), has been shown to be particularly effective. researchgate.net
Reductions using iron powder are often carried out in aqueous media, sometimes with the aid of an acid or under micellar catalysis conditions to improve reaction rates and yields. researchgate.net This method avoids the use of hazardous and expensive reagents and is scalable for industrial applications. researchgate.net The primary byproducts are iron oxides, which are generally less harmful than the byproducts of many other reduction methods.
Phase-Transfer Catalysis in Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This is particularly relevant for the synthesis of α-amino acids and their derivatives. organic-chemistry.org
In the O'Donnell amino acid synthesis, for example, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports an anion from the aqueous phase to the organic phase where it can react with the substrate. organic-chemistry.org This methodology allows for the use of inexpensive and safer bases like sodium hydroxide in an aqueous solution, while the organic substrate remains in an organic solvent. organic-chemistry.org The key advantages of PTC include milder reaction conditions, increased reaction rates, higher yields, and the ability to use a wider range of reactants and solvents, contributing to a greener synthetic process. crdeepjournal.org Chiral phase-transfer catalysts have also been developed to achieve enantioselective synthesis of amino acids. organic-chemistry.orgcapes.gov.br
Comparative Analysis of Synthetic Pathways
The synthesis of "this compound" can be approached through various pathways, each with distinct advantages and disadvantages from a green chemistry perspective. A comparative analysis of these routes is essential for selecting the most sustainable and efficient method.
| Synthetic Pathway | Catalyst/Reagent | Solvent | Advantages | Disadvantages | Key Findings |
| Palladium-Catalyzed Hydrogenation | Palladium on Carbon (Pd/C), Palladium Nanoparticles | Methanol, Water, various organic solvents | High chemoselectivity, high yields, mild reaction conditions, catalyst can be recycled. nih.govmit.edumdpi.com | Cost of palladium, potential for catalyst poisoning, use of flammable hydrogen gas. | Effective for selective nitro group reduction without affecting other functional groups. mit.edu Supported catalysts enhance stability and reusability. mdpi.com |
| Iron Powder Reduction | Carbonyl Iron Powder (CIP), Iron filings | Water (often with acid or micellar catalysis) | Inexpensive, abundant, low toxicity of reagent and byproducts, scalable. researchgate.net | Can require stoichiometric amounts of iron, slower reaction rates compared to palladium, potential for large amounts of solid waste (iron oxides). | Highly reactive iron powders like CIP in aqueous micellar media offer an efficient and environmentally friendly option. researchgate.net |
| Phase-Transfer Catalysis (PTC) Alkylation | Quaternary Ammonium Salts | Biphasic (e.g., Water/Organic Solvent) | Milder reaction conditions, use of inexpensive bases, increased yields, potential for enantioselectivity with chiral catalysts. crdeepjournal.orgorganic-chemistry.orgorganic-chemistry.org | Requires a catalyst, can involve halogenated solvents, potential for side reactions. | Enables the use of aqueous bases, simplifying the process and reducing the need for strong, hazardous bases in anhydrous conditions. organic-chemistry.org |
| Solvent-Free Reaction | None (thermal) | None | Eliminates solvent waste, simplifies work-up, high atom economy. mdpi.com | May require high temperatures, not suitable for all reaction types, potential for side reactions at high temperatures. | Demonstrated feasibility for related multi-component reactions, offering a significant green advantage. mdpi.com |
Yield, Purity, and Scalability Assessments
The production of this compound has been approached through several synthetic pathways, primarily involving chemical and chemoenzymatic methods. Each route presents distinct advantages and challenges in terms of yield, purity of the final product, and its amenability to large-scale industrial production.
Chemical Synthesis Routes
Two prominent chemical synthesis routes have been explored. The first originates from 4-nitrophenylacetonitrile (B121139), which undergoes methylation followed by a reduction of the nitrile group. The second route begins with the amination of a precursor like methyl 2-(4-nitrophenyl)acetate.
A common method involves the reduction of a nitro-group-containing precursor. Two reduction techniques have been reported with notable differences in yield. A reduction process utilizing iron powder in an acidic medium has been shown to produce this compound with a yield exceeding 80%. researchgate.net A more efficient method employs catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with ammonium formate (B1220265) as a hydrogen donor, achieving a higher yield of approximately 90%. researchgate.net This catalytic transfer hydrogenation is often favored for its mild reaction conditions and enhanced safety profile, as it avoids the direct handling of hydrogen gas. researchgate.net
The purity of the chemically synthesized product is a critical parameter. For synthesis routes starting from 4-nitrophenylacetic acid, a purity of over 95% can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
In terms of scalability, methods starting from commercially accessible materials like 4-nitrophenylacetonitrile are considered suitable for industrial production. researchgate.net The simplicity of the procedures, coupled with mild temperature and pressure requirements, facilitates their adaptation to large-scale manufacturing. researchgate.net
Chemoenzymatic Synthesis
Chemoenzymatic approaches offer a promising alternative, often leading to products with high stereoselectivity and purity. While specific data for the direct chemoenzymatic synthesis of this compound is limited, related processes for similar compounds, such as D(-)phenylglycine, demonstrate the potential of this methodology. In one such process, enzymatic hydrolysis was used to selectively remove an unwanted anomer, resulting in an initial purity of 96% after filtration, which was further enhanced to over 99.6% optical purity after crystallization. This highlights the potential of enzymatic steps in achieving high-purity final products.
The scalability of chemoenzymatic processes is an active area of development. The use of immobilized enzymes, for instance, can facilitate catalyst recovery and reuse, making the process more economically viable for industrial applications.
Interactive Data Table: Comparison of Synthetic Methodologies
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reported Yield | Reported Purity | Scalability Assessment |
| Chemical Synthesis (Reduction) | 4-Nitrophenylacetonitrile | Iron powder, Acid | >80% researchgate.net | >95% (with purification) researchgate.net | Suitable for industrial production researchgate.net |
| Chemical Synthesis (Catalytic Hydrogenation) | 4-Nitrophenylacetonitrile | Pd/C, Ammonium formate | ~90% researchgate.net | >95% (with purification) researchgate.net | Favorable for industrial scale-up due to mild conditions and safety researchgate.net |
| Chemoenzymatic Synthesis (Analogous Process) | D,L-Phenylhydantoin | Hydantoinase | 90% (enzymatic step) beilstein-journals.org | >99.6% (optical purity) | Potential for industrial application with immobilized enzymes |
Economic and Environmental Impact Evaluation
A comprehensive assessment of any synthetic methodology must extend beyond technical performance to include its economic viability and environmental footprint.
Economic Impact
The economic feasibility of synthesizing this compound is heavily influenced by the cost of raw materials, catalysts, and the energy required for the process.
The starting materials for the primary chemical routes, such as 4-nitrophenylacetonitrile and methyl iodide, are commercially available, which is a significant advantage for industrial-scale production. researchgate.net The choice of catalyst in the reduction step presents a key economic consideration. While iron powder is a relatively inexpensive reagent, the use of palladium on carbon (Pd/C) represents a higher initial investment. However, the higher yield and potentially simpler purification process associated with the Pd/C-catalyzed reaction may offset the initial catalyst cost, especially if the catalyst can be efficiently recovered and recycled.
The mild reaction conditions of the catalytic transfer hydrogenation (60–70 °C) compared to potentially more energy-intensive methods contribute to lower energy consumption and, consequently, reduced operational costs. researchgate.net
For chemoenzymatic routes, the cost of the enzyme is a primary economic driver. However, the development of robust and recyclable immobilized enzymes can significantly improve the economic outlook of these processes.
Environmental Impact
The environmental impact of chemical synthesis is largely determined by the nature and volume of waste generated, the toxicity of reagents, and energy consumption.
The use of iron powder in the reduction step results in the formation of iron oxide sludge as a byproduct, which requires appropriate disposal. In contrast, catalytic hydrogenation with a recyclable catalyst like Pd/C can lead to a more sustainable process with less inorganic waste. The use of ammonium formate as a hydrogen donor in catalytic transfer hydrogenation is considered environmentally advantageous as it avoids the risks associated with handling flammable and explosive hydrogen gas. researchgate.net
The solvents used in the synthesis and purification steps also contribute to the environmental impact. The development of processes that utilize greener solvents or solvent-free conditions is a key area of research for minimizing the environmental footprint.
Enzymatic and chemoenzymatic processes are often touted for their green credentials. They typically operate under mild conditions (aqueous media, near-neutral pH, and ambient temperature), which reduces energy consumption. Furthermore, the high selectivity of enzymes can minimize the formation of byproducts, leading to cleaner reaction profiles and less waste. However, the environmental impact of the enzyme production process itself, including the resources and energy required for fermentation and purification, must be considered for a complete life-cycle assessment.
Interactive Data Table: Economic and Environmental Impact Comparison
| Synthetic Route | Key Economic Factors | Key Environmental Factors |
| Chemical Synthesis (Reduction with Iron) | Low cost of iron powder. | Generation of iron oxide waste. |
| Chemical Synthesis (Catalytic Hydrogenation) | Higher initial cost of Pd/C catalyst (recyclable). Lower energy consumption due to mild conditions. researchgate.net | Avoids use of hazardous H₂ gas. researchgate.net Potentially less inorganic waste if catalyst is recycled. |
| Chemoenzymatic Synthesis | Cost of enzyme production and immobilization. | Generally operates under mild, aqueous conditions. High selectivity can reduce byproducts and waste. |
Reaction Mechanisms of this compound
The reactivity of this compound is a subject of significant interest in organic synthesis and mechanistic studies. The interplay between the electron-withdrawing nitro group and the amino and ester moieties dictates its chemical transformations.
The conversion of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This reduction is crucial for the synthesis of various derivatives and is typically achieved through catalytic hydrogenation.
The reduction of a nitro group to an amine is a six-electron, six-proton process. While the exact mechanism can be complex and dependent on the specific catalyst and reaction conditions, a general pathway involves a series of electron and proton transfer steps. In the context of catalytic hydrogenation, the reaction is believed to proceed through a coupled electrochemical half-reaction mechanism, particularly in aqueous phases. digitellinc.comchemrxiv.org The process can be initiated by the oxidation of molecular hydrogen on the catalyst surface, generating protons and electrons. digitellinc.comchemrxiv.orgchemrxiv.org These electrons are then transferred to the nitro group, often in a stepwise manner, with concurrent or subsequent protonation from the solvent or the catalyst surface. chemrxiv.org This synergistic transfer of protons and electrons is often referred to as a proton-coupled electron transfer (PCET) mechanism. chemrxiv.org
The initial steps likely involve the formation of a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine. orientjchem.org The sequence of these steps and the nature of the rate-determining step can be influenced by the catalyst, solvent, and the electronic properties of the substrate. orientjchem.orgsci-hub.se
The choice of reducing agent and catalyst is critical in the reduction of nitroarenes. Catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), is a widely used and efficient method. orientjchem.org Palladium catalysts are highly active for this transformation, and the reaction typically proceeds under mild conditions. researchgate.net
The mechanism of hydrogenation over a palladium catalyst is thought to involve the adsorption of both the nitro compound and hydrogen onto the catalyst surface. orientjchem.orgresearchgate.net The dissociation of hydrogen on the palladium surface provides the active hydrogen species for the reduction. The reaction can proceed without the formation of detectable intermediate products in the bulk solution, suggesting a surface-mediated process. orientjchem.org The efficiency of the reduction can be influenced by the dispersion of the palladium particles on the support material. osti.gov
While palladium on carbon is a common choice, other supported palladium catalysts, such as palladium on zirconium phosphate (B84403) (Pd/ZrP), have also been shown to be effective for the catalytic transfer hydrogenation of nitroarenes using hydrogen donors like formic acid. researchgate.net In such cases, the support can play a role in the reaction mechanism by providing acidic sites that facilitate the process. researchgate.net
Table 1: Common Reducing Systems for Nitroarenes and Their General Characteristics
| Reducing Agent/Catalyst | Hydrogen Source | General Characteristics |
| H₂ / Pd/C | Hydrogen Gas | Highly efficient, widely used, operates under mild conditions. orientjchem.orgresearchgate.net |
| Formic Acid / Pd/ZrP | Formic Acid | Effective for catalytic transfer hydrogenation, support can participate in the mechanism. researchgate.net |
The electron-withdrawing nature of the nitro group in this compound activates the aromatic ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a possible reaction pathway. Additionally, the ester functionality is susceptible to nucleophilic attack, particularly aminolysis.
Nucleophilic aromatic substitution (SNAr) reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov However, in some cases, a concerted mechanism (cSNAr) may operate. nih.gov For a nucleophile to displace the nitro group, it must attack the carbon atom to which the nitro group is attached. The stability of the resulting intermediate is crucial for the reaction to proceed.
While the nitro group is a strong activating group for SNAr, it is generally considered a poor leaving group compared to halogens. nih.gov Therefore, the direct substitution of the nitro group in this compound by other functional groups is expected to be challenging under typical SNAr conditions. More commonly, the nitro group is first reduced to an amino group, which can then be converted to a better leaving group (e.g., a diazonium salt) to facilitate subsequent nucleophilic substitution reactions.
The aminolysis of esters, particularly activated esters like p-nitrophenyl esters, has been extensively studied to understand the mechanisms of acyl transfer reactions. The reaction of this compound with amines can, in principle, occur at the ester carbonyl group.
Kinetic studies on the aminolysis of related p-nitrophenyl esters have shown that the reaction mechanism can be complex, often proceeding through a tetrahedral intermediate. nih.govacs.orgrsc.org The rate of the reaction and the rate-determining step can be highly dependent on the basicity of the attacking amine. acs.orgresearchgate.net
For the aminolysis of methyl 4-nitrophenyl thionocarbonate, a related compound, with secondary alicyclic amines, the reaction exhibits nonlinear plots of the observed rate constant versus amine concentration. nih.gov This is indicative of a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.gov The rate law for such a reaction can be complex, with contributions from both uncatalyzed and base-catalyzed pathways.
Table 2: Illustrative Kinetic Data for the Aminolysis of Related p-Nitrophenyl Esters
| Ester | Amine | Solvent | Rate Constant (k) | Mechanism Notes |
| p-Nitrophenyl Acetate (B1210297) | Aniline | DMSO | Reaction half-life: 2.5 h (at 1M concentrations) | Direct amino nitrogen attack. publish.csiro.au |
| p-Nitrophenyl Acetate | 4-Aminopyridine | DMSO | Reaction half-life: 2.7 h (at 1M concentrations) | Nucleophilic catalysis by the ring nitrogen. publish.csiro.au |
| Methyl 4-Nitrophenyl Thionocarbonate | Piperidine | Aqueous | Linear kobsd vs [Amine] plot | Rate-limiting formation of the tetrahedral intermediate (k₁ step). nih.gov |
| Methyl 4-Nitrophenyl Thionocarbonate | Morpholine | Aqueous | Non-linear kobsd vs [Amine] plot | Stepwise mechanism with breakdown of the tetrahedral intermediate being partially rate-limiting. nih.gov |
This table presents data for structurally related compounds to illustrate general trends in the aminolysis of p-nitrophenyl esters.
The Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the amine) is a valuable tool for elucidating the mechanism. For the aminolysis of methyl 4-nitrophenyl carbonate, a biphasic Brønsted plot was observed, indicating a change in the rate-determining step with the basicity of the amine. acs.orgresearchgate.net For weakly basic amines, the breakdown of the tetrahedral intermediate is rate-determining, while for strongly basic amines, the formation of the intermediate becomes the slow step. acs.orgresearchgate.net
Given the presence of the α-amino group in this compound, intramolecular catalysis in its hydrolysis and aminolysis reactions is a possibility, which could lead to enhanced reaction rates compared to analogues lacking this group. researchgate.net
Hydrolysis of the Ester Group
The ester functionality in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This transformation can be effectively catalyzed by either acidic or basic conditions, leading to the formation of a carboxylic acid and an alcohol nih.gov.
Acidic Hydrolysis: The hydrolysis of this compound under acidic conditions is a reversible reaction that is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. nih.gov The mechanism is the reverse of Fischer esterification. The stability of related compounds under acidic conditions can be influenced by steric factors; for instance, increased steric hindrance around the ester group has been shown to slow down the rate of hydrolysis.
Basic Hydrolysis (Saponification): In contrast, basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. nih.gov This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). In this reaction, the base acts as a reactant rather than a catalyst. The process results in the formation of an alcohol and the salt of the carboxylic acid. nih.gov
The hydrolysis of the methyl ester group in this compound yields methanol and the corresponding carboxylic acid. Based on the structure of the starting material, the expected carboxylic acid product is 2-amino-2-(4-nitrophenyl)acetic acid.
Under acidic hydrolysis, the direct products are 2-amino-2-(4-nitrophenyl)acetic acid and methanol. nih.gov During basic hydrolysis, the products are methanol and the carboxylate salt of the amino acid (e.g., sodium 2-amino-2-(4-nitrophenyl)acetate if NaOH is used). Subsequent acidification of the carboxylate salt is necessary to obtain the free 2-amino-2-(4-nitrophenyl)acetic acid. While the outline specifies the formation of 4-nitrophenylacetic acid, the established mechanism of ester hydrolysis points to the formation of the α-amino acid, preserving the amino group at the C2 position. The preparation of 4-nitrophenylacetic acid typically proceeds through different synthetic routes, such as the hydrolysis of p-nitrobenzyl cyanide acs.org.
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and for monitoring the progress of its chemical reactions, such as hydrolysis. nih.govfoodb.canih.gov By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, one can elucidate the molecular structure and regiochemistry with high confidence.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the amino protons, and the methyl ester protons.
Aromatic Protons: The protons on the 4-nitrophenyl ring will appear in the downfield region, typically between 7.5 and 8.3 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. They are expected to present as two doublets (an AA'BB' system).
α-Proton (CH): The proton on the α-carbon, adjacent to the amino and ester groups, is anticipated to resonate in the range of 4.0-5.0 ppm.
Amino Protons (NH₂): The chemical shift of the amino protons can vary widely (typically 1-5 ppm) and is dependent on solvent, concentration, and temperature. These signals are often broad and can exchange with D₂O.
Methyl Protons (OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.7 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring will resonate between approximately 120 and 150 ppm. The carbon bearing the nitro group (C4) will be significantly downfield, while the ipso-carbon (C1) attached to the acetate group will also be in this region.
α-Carbon: The α-carbon is expected to appear around 55-65 ppm.
Methyl Carbon (OCH₃): The methyl carbon of the ester group will have a chemical shift of approximately 52-55 ppm. nih.gov
Below are interactive tables summarizing the predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H2, H6) | ~ 8.2 | d |
| Aromatic (H3, H5) | ~ 7.6 | d |
| α-CH | ~ 4.5 | s |
| NH₂ | 1.0 - 5.0 | br s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170 - 175 |
| C4 (Aromatic) | ~ 148 |
| C1 (Aromatic) | ~ 142 |
| C2, C6 (Aromatic) | ~ 128 |
| C3, C5 (Aromatic) | ~ 124 |
| α-C | 55 - 65 |
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study time-dependent processes such as conformational changes and restricted bond rotations. nih.gov In this compound, several bonds could exhibit restricted rotation, leading to the existence of different rotamers (rotational isomers) that may be observable by NMR at low temperatures.
The rotation around the C-N bond between the chiral center and the amino group, as well as the C-C bond between the chiral center and the phenyl ring, can be hindered. The partial double bond character of the C-O bond in the ester group can also lead to distinguishable s-cis and s-trans conformers. msu.edu The energy barriers for these rotations determine the rate of interconversion between the rotamers.
If the rate of interconversion is slow on the NMR timescale (typically at low temperatures), separate signals for each rotamer can be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the line shape of the NMR signals at different temperatures, it is possible to determine the kinetic parameters of the exchange process, including the free energy of activation (ΔG‡), which represents the energy barrier to rotation. nih.gov For example, the rotational barrier for the C-N bond in amides is typically high (over 18 kcal/mol), allowing for the observation of distinct conformers at room temperature. msu.edu While specific DNMR studies on this compound are not available in the searched literature, studies on related amino acid derivatives and other molecules with similar functional groups demonstrate the utility of this technique in elucidating dynamic molecular processes. acs.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation
2D NMR Techniques (e.g., HSQC) for Complex Structure Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of complex organic molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. HSQC experiments correlate the chemical shifts of protons directly attached to carbon-13 atoms, providing a detailed map of the molecule's C-H framework. nih.gov
In the context of this compound, an HSQC spectrum would display cross-peaks that connect the proton signals with their corresponding carbon signals. This allows for the precise assignment of each proton and carbon atom in the molecule, confirming the connectivity between the aminomethine group, the aromatic ring, and the methyl ester moiety. The sensitivity of HSQC to the electronic environment of each C-H bond makes it an excellent method for verifying the substitution pattern on the phenyl ring and the integrity of the amino ester portion of the molecule. nih.gov The elucidation of chemical structures from 2D NMR data often involves the combined use of COSY, HMQC/HSQC, and HMBC experiments. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₉H₁₀N₂O₄, corresponding to a molecular weight of approximately 210.19 g/mol . cymitquimica.com
Electron ionization (EI) mass spectrometry of related nitroaromatic esters often reveals characteristic fragmentation pathways. For the isomeric compound methyl 2-(4-nitrophenyl)acetate (C₉H₉NO₄, MW: 195.17 g/mol ), the mass spectrum shows a prominent molecular ion peak. nih.gov Key fragmentation patterns for esters typically involve α-cleavage, such as the loss of the alkoxy group. miamioh.edu In the case of this compound, one would expect to observe fragmentation patterns influenced by the amino, nitro, and ester functional groups. The presence of the nitrogen-containing amino group means the molecule will follow the Nitrogen Rule, having an even molecular weight if it contains an even number of nitrogen atoms. miamioh.edu
A typical fragmentation might involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage adjacent to the amino group. The nitro group can also influence fragmentation, potentially leading to the loss of NO₂ or other nitrogen-containing fragments. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments.
| Technique | Observation | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ or [M-H]⁻ peak | Confirms the molecular weight of the compound. |
| Electron Ionization (EI-MS) | Molecular ion peak (M⁺) and various fragment ions | Provides information on the structural components of the molecule through characteristic fragmentation patterns. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for analyzing its vibrational modes. nih.gov
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amino group (-NH₂) will be indicated by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester will show a strong absorption band around 1730-1750 cm⁻¹. The nitro group (-NO₂) will have two distinct stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. mdpi.com
Raman spectroscopy provides complementary information. While the carbonyl stretch is often weak in Raman spectra, the symmetric stretching of the nitro group and the aromatic ring vibrations typically produce strong Raman signals. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov
| Functional Group | IR Frequency Range (cm⁻¹) | Raman Signal |
| N-H (Amino) | 3300-3500 (stretch) | Moderate |
| C=O (Ester) | 1730-1750 (stretch) | Weak |
| NO₂ (Nitro) | 1500-1570 (asymmetric stretch), 1300-1370 (symmetric stretch) | Strong (symmetric) |
| Aromatic C=C | 1400-1600 (stretch) | Strong |
| Aromatic C-H | >3000 (stretch) | Moderate |
Computational Chemistry in Reaction Mechanism Studies
Density Functional Theory (DFT) for Reaction Pathway Modeling
Density Functional Theory (DFT) has become a important tool for investigating the reaction mechanisms and electronic properties of molecules like this compound. mdpi.comund.eduresearchgate.net DFT calculations can provide detailed insights into the energetics and geometries of reactants, transition states, and products along a reaction coordinate. researchgate.net
For reactions involving this compound, such as nucleophilic substitution at the amino group or reduction of the nitro group, DFT can be used to model the entire reaction pathway. By calculating the energies of all stationary points on the potential energy surface, a comprehensive energy profile for the reaction can be constructed. This allows for the determination of the most likely reaction mechanism and the identification of the rate-determining step. The choice of the functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.net
A key aspect of using DFT to study reaction mechanisms is the location and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical parameter for determining the reaction rate. researchgate.net
For a given reaction of this compound, DFT calculations can be employed to search for the transition state structure. Once located, frequency calculations confirm its nature as a true transition state. The calculated activation energy provides a quantitative measure of the kinetic feasibility of the proposed mechanistic step. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are valuable computational tools for understanding the reactivity of this compound. researchgate.net
The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. The area around the amino group might show a more positive potential, indicating its potential as a nucleophilic center. researchgate.netimist.ma
Chemical Reactivity and Mechanistic Investigations
Mechanistic Insights from Computational Chemistry
Following a comprehensive review of the scientific literature, no specific studies utilizing molecular dynamics (MD) simulations to investigate the solvent effects and reaction kinetics of Methyl 2-amino-2-(4-nitrophenyl)acetate were identified. While MD simulations are a powerful tool for understanding molecular behavior in solution and elucidating reaction mechanisms, it appears that research focusing on this particular compound has not been published in the available literature.
Computational studies on related nitrophenyl compounds have been conducted, often employing techniques like Density Functional Theory (DFT) to explore reaction mechanisms and thermodynamic properties. For instance, the thermal decomposition of N-(4-nitrophenyl) diacetamide (B36884) has been studied computationally, revealing a first-order kinetic process. However, these findings are specific to the studied molecules and cannot be directly extrapolated to this compound.
The application of molecular dynamics simulations would be a valuable future direction for research on this compound. Such studies could provide significant insights into:
Solvent Effects: How different solvents influence the conformational dynamics of the molecule, particularly the orientation of the nitro and amino groups, which in turn can affect its reactivity. MD simulations can model the explicit interactions between the solute and solvent molecules, offering a detailed picture of the solvation shell and its impact.
Reaction Kinetics: For reactions involving this compound, MD simulations combined with quantum mechanics/molecular mechanics (QM/MM) methods could be used to calculate free energy barriers (activation energies). This would help in understanding the kinetics of reactions, such as its hydrolysis or its participation in peptide synthesis, and how the solvent environment modulates these kinetics.
Without specific research data, any detailed discussion, including data tables on parameters like radial distribution functions, diffusion coefficients, or potential of mean force for reactions, would be speculative. Future computational research is necessary to generate the data required for a thorough analysis of the molecular dynamics of this compound.
Derivatives and Analogs: Synthesis, Structural Analysis, and Reactivity Modulation
Synthesis of Structurally Modified Derivatives
The generation of structurally modified versions of Methyl 2-amino-2-(4-nitrophenyl)acetate is pursued to explore new chemical spaces and to tailor the compound for specific applications. Synthetic strategies target the phenyl ring for substituent variations and the ester group for functional and steric modifications.
The aromatic phenyl ring is a prime target for introducing new functional groups, which can dramatically alter the electronic landscape of the entire molecule. Halogenation and repositioning of the existing nitro group are two key strategies employed to this end.
The introduction of halogen atoms (F, Cl, Br) onto the phenyl ring creates derivatives with altered lipophilicity and electronic character. The synthesis of these compounds often involves the preparation of a halogenated precursor, which is then carried through the subsequent reaction steps.
A representative synthetic route for a bromo-substituted derivative begins with a halogenated starting material. For instance, 4-bromo-2-nitrophenylacetic acid, a key precursor, can be synthesized from 4-bromo-2-nitrochlorotoluene. google.com This process involves a reaction with metallic sodium in an organic solvent to form a sodium salt, which is subsequently reacted with carbon dioxide and then acidified to yield the desired carboxylic acid. google.com This acid can then be esterified with methanol (B129727) and undergo subsequent reactions to introduce the alpha-amino group, mirroring the general synthesis of the parent compound.
Table 1: Synthetic Route for 4-bromo-2-nitrophenylacetic acid Precursor
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 4-bromo-2-nitrochlorotoluene | Metal Sodium, Organic Solvent | 4-bromo-2-nitrobenzyl sodium | Formation of organosodium compound |
| 2 | 4-bromo-2-nitrobenzyl sodium | Carbon Dioxide (CO₂) | 4-bromo-2-nitrophenylacetate salt | Carboxylation |
| 3 | 4-bromo-2-nitrophenylacetate salt | Dilute Acid (e.g., H₂SO₄) | 4-bromo-2-nitrophenylacetic acid | Acidification |
The position of the electron-withdrawing nitro group (–NO₂) on the phenyl ring has a profound effect on the molecule's reactivity. doubtnut.comresearchgate.net The nitro group exerts its influence through two primary mechanisms: the inductive effect (-I), which is the withdrawal of electron density through the sigma bonds, and the resonance effect (-R), which involves the delocalization of pi-electrons across the aromatic system. doubtnut.comresearchgate.net
When the nitro group is in the para (or ortho) position relative to the rest of the molecule, both the -I and -R effects work in concert to strongly withdraw electron density from the benzene (B151609) ring. doubtnut.com This withdrawal significantly stabilizes the negatively charged intermediate (a carbanion) that forms during nucleophilic aromatic substitution reactions, thereby increasing the reactivity of the ring toward nucleophiles. doubtnut.com
In contrast, when the nitro group is in the meta position, its -R effect cannot extend to the reaction center. doubtnut.com Therefore, it influences the ring's reactivity primarily through the weaker -I effect. doubtnut.com This results in a less pronounced increase in reactivity compared to the ortho and para isomers. The existence of the meta-isomer, Methyl 2-amino-2-(3-nitrophenyl)acetate, is confirmed in chemical databases. uni.lusigmaaldrich.com The synthesis of such meta-nitro compounds can be achieved by nitrating a precursor like methyl benzoate, which preferentially directs the incoming nitro group to the meta position. orgsyn.org
Table 2: Influence of Nitro Group Position on Electronic Effects and Reactivity
| Nitro Group Position | Operative Electronic Effects | Impact on Phenyl Ring | Consequence on Reactivity |
|---|---|---|---|
| Ortho | Inductive (-I) and Resonance (-R) | Strongly electron-withdrawing, stabilizes anionic intermediates | High reactivity towards nucleophiles |
| Meta | Inductive (-I) only | Moderately electron-withdrawing | Lower reactivity compared to ortho/para isomers |
| Para | Inductive (-I) and Resonance (-R) | Strongly electron-withdrawing, stabilizes anionic intermediates | High reactivity towards nucleophiles |
The ester functional group is another key site for synthetic modification, allowing for changes in both the steric environment and the introduction of new reactive centers.
Replacing the methyl group of the ester with larger, bulkier alkyl groups (e.g., ethyl, isopropyl, tert-butyl) introduces significant steric hindrance around the carbonyl carbon. auburn.edu The synthesis of these derivatives can be achieved through standard esterification procedures, such as the reaction of the parent carboxylic acid with the corresponding bulkier alcohol under acidic conditions.
The primary implication of this modification is a change in reaction kinetics. Sterically bulky groups near the ester's electrophilic carbonyl carbon physically obstruct the approach of nucleophiles. auburn.eduresearchgate.net This phenomenon, known as "steric inhibition," leads to a decreased rate of reactions that involve nucleophilic attack at the carbonyl, such as enzymatic or chemical hydrolysis. auburn.edunih.gov The larger the substituent and the closer it is to the reaction site, the more pronounced the inhibitory effect. auburn.edu
Table 3: Steric Implications of Ester Group Modification
| Ester Group | Relative Steric Bulk | Steric Implication | Predicted Relative Rate of Hydrolysis |
|---|---|---|---|
| Methyl (-OCH₃) | Low | Minimal steric hindrance | Fastest |
| Ethyl (-OCH₂CH₃) | Moderate | Moderate steric hindrance | Intermediate |
| tert-Butyl (-OC(CH₃)₃) | High | Significant steric hindrance | Slowest |
Introducing additional functional groups, such as a ketone, into the ester portion of the molecule creates a polyfunctionalized derivative with expanded synthetic potential. A plausible synthetic route to a keto-ester derivative would involve several steps. First, the amino group would be protected. Next, the α-carbon could be deprotonated using a strong base to form an enolate, which could then be acylated with an agent like an acid chloride to install the ketone functionality.
The primary impact of adding a ketone group is the introduction of a second electrophilic carbonyl center. This fundamentally alters the molecule's reactivity profile, making it a substrate for a wider range of chemical transformations. For example, it could undergo reactions typical of ketones, such as aldol (B89426) condensations or Grignard reactions, in addition to the reactions of the ester and amino groups. This dual reactivity makes such derivatives valuable as intermediates for building more complex molecular architectures.
Amino Group Modifications (e.g., N-methylation)
The chemical modification of the primary amino group in proteins and small molecules is a fundamental strategy for altering their properties and functions. nih.gov Common modifications include acetylation, amidation, and methylation. uniprot.org For a compound like this compound, modifying the amino group, for instance through N-methylation, can significantly impact its chemical reactivity, biological activity, and intermolecular interactions.
One widely applied method for N-methylation is reductive alkylation. nih.gov This process involves the reaction of the primary amine with a carbonyl compound (like formaldehyde (B43269) to introduce a single methyl group) in the presence of a reducing agent. This reaction is valued for its versatility and is a common strategy in medicinal and synthetic chemistry. nih.gov
While specific studies on the N-methylation of this compound are not prevalent in the reviewed literature, the synthesis of related N-substituted analogs has been reported. These include compounds where the amino group is part of a larger substituent, such as in Methyl 2-[(2-nitrophenyl)amino]acetate cymitquimica.com and Methyl 2-[(4-nitrophenyl)amino]acetate. nextpeptide.com The synthesis of these analogs often involves different synthetic routes, such as nucleophilic substitution reactions. researchgate.net The study of such derivatives is crucial as modifications to the nitrogen atom can lead to compounds with profoundly different pharmacological properties, as seen in the vast family of fentanyl analogues where small structural changes dramatically alter potency and efficacy. wikipedia.org
Crystallographic Studies of this compound and its Derivatives
Crystallographic studies are essential for elucidating the three-dimensional structure of molecules, which in turn governs their physical and chemical properties. Techniques like single-crystal X-ray diffraction provide precise information on bond lengths, angles, and the spatial arrangement of atoms within a crystal lattice. carleton.edu
Single-Crystal X-ray Diffraction Analysis for Bond Lengths, Angles, and Torsional Parameters
Single-crystal X-ray diffraction is a non-destructive technique that yields detailed information about the internal structure of crystalline materials. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom in the unit cell. This allows for the calculation of key geometric parameters, including the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles around chemical bonds (torsional parameters). carleton.edupsu.edu
While the specific crystal structure of this compound is not detailed in the provided search results, data from closely related structures, such as the anion in 2-Amino-4-methylpyridin-1-ium 2-(4-nitrophenyl)acetate, can provide valuable insights into the expected molecular geometry. iucr.org The geometry of the 4-nitrophenyl moiety is also well-documented in other compounds. researchgate.net
Below is a table of representative bond lengths and angles for the 2-(4-nitrophenyl)acetate anion, which would be structurally similar to the core of this compound.
| Parameter | Atoms Involved | Value | Source |
|---|---|---|---|
| Bond Length | C-C (phenyl ring avg.) | ~1.390 Å | psu.edu |
| Bond Length | C-N (nitro group) | ~1.475 Å | researchgate.net |
| Bond Length | N-O (nitro group avg.) | ~1.220 Å | researchgate.net |
| Bond Angle | C-N-O (nitro group) | ~118.0° | researchgate.net |
| Bond Angle | O-N-O (nitro group) | ~124.0° | researchgate.net |
| Torsion Angle | C-C-N-O | Variable, near planar | bath.ac.uk |
Note: The data presented are typical values from related structures and general compilations. Actual values for this compound would require a dedicated crystallographic study.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π interactions)
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. nih.gov For molecules like this compound, hydrogen bonds and π-π interactions are expected to be dominant forces. nih.govrsc.org
Hydrogen Bonding: The presence of an amino group (-NH₂) and ester/nitro groups (-COOR, -NO₂) makes the molecule a potent donor and acceptor of hydrogen bonds. In the solid state, strong N—H···O hydrogen bonds are anticipated, linking molecules into dimers, chains, or more complex three-dimensional networks. iucr.orgnih.gov These interactions are crucial in molecular recognition and the formation of stable supramolecular architectures. nih.gov
Other Interactions: Weaker interactions, such as C—H···O and C—H···π bonds, also play a role in fine-tuning the crystal packing. iucr.org In these interactions, a carbon-bound hydrogen atom acts as a weak donor to an oxygen atom or a π-system.
The interplay of these interactions determines the final crystal structure, influencing properties like melting point, solubility, and stability. uj.edu.pl
Disorder Modeling and Refinement in Crystallographic Studies
In chemical crystallography, disorder occurs when atoms or groups of atoms occupy multiple positions within the crystal lattice across different unit cells. ou.edu This phenomenon is common and presents a significant challenge for accurate structure determination. numberanalytics.com For flexible molecules or those containing moieties like a nitro group, positional disorder is a frequent observation.
Refining a disordered structure requires advanced techniques to create a chemically sensible model that accurately fits the experimental diffraction data. ou.edunumberanalytics.com Key aspects of disorder modeling include:
Identifying Disorder: Signs of disorder include unusually large or strangely shaped atomic displacement parameters (ADPs) and significant peaks in the difference electron density map at chemically unreasonable positions. ou.edu
Modeling with PART Instructions: Crystallographic software like SHELXL uses PART instructions to define different orientations of the disordered fragment. ou.edunumberanalytics.com Each part is assigned an occupancy factor, and the sum of occupancies for all parts of a disordered group is constrained to equal one. ou.edu
Geometric Restraints: To maintain realistic molecular geometry (e.g., bond lengths and angles) within the disordered fragments, restraints are applied. Commands like DFIX (distance fix) and SADI (same distance) are used to ensure the model is chemically plausible. ou.edu
ADP Restraints: The atomic displacement parameters of adjacent atoms or atoms in similar chemical environments are often restrained to be similar using commands like SIMU and DELU. ou.edu
Software packages such as SHELXL, Olex2, and JANA are commonly used for the refinement of disordered structures. numberanalytics.comnih.gov Proper modeling of disorder is critical for obtaining accurate structural parameters and understanding the true nature of the crystalline state. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.
The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red. mdpi.com This provides a quick visual guide to the most significant interactions, such as strong hydrogen bonds. nih.gov
For a derivative of this compound, the fingerprint plot would likely reveal the following major contributions to the crystal packing:
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | ~25-55% | Represents the most abundant contacts due to the high surface area of hydrogen atoms. nih.govnih.gov |
| O···H / H···O | ~20-30% | Corresponds to hydrogen bonding interactions, often appearing as sharp spikes on the plot. nih.govdoaj.org |
| C···H / H···C | ~15-20% | Represents weaker C-H···π or van der Waals contacts. nih.govresearchgate.net |
| N···H / H···N | ~8-15% | Indicates hydrogen bonds involving the amino or nitro groups. nih.govnih.gov |
| C···C | ~2-5% | Suggests the presence of π-π stacking interactions. nih.gov |
Note: The percentage contributions are illustrative, based on data from similar nitro- and amino-substituted aromatic compounds. nih.govnih.govresearchgate.net
Structure-Reactivity Relationships in Analogs
The principle of structure-reactivity relationships posits that the chemical structure of a molecule dictates its reactivity. In analogs of this compound, even minor structural modifications can lead to significant changes in chemical behavior.
The 4-nitrophenyl group is a key determinant of reactivity. The nitro group is strongly electron-withdrawing, which can influence reaction mechanisms and rates at different sites in the molecule. For instance, in acyl transfer reactions involving esters with nitrophenyl groups, the electron-withdrawing nature of the substituent makes the ester carbonyl carbon more electrophilic and the nitrophenoxide a better leaving group. mdpi.com Studies on the reactions of 2,4-dinitrophenyl furoates with phenoxides show that the reaction proceeds via an addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step. mdpi.com The extent of bond formation in the transition state is sensitive to the electronic nature of both the nucleophile and the substituents on the acyl group. mdpi.com
Furthermore, the position and nature of substituents on the aromatic ring can have a profound impact on biological activity, which is a manifestation of chemical reactivity in a biological system. In a study of hybrid indole-oxadiazole derivatives, the position of a nitro group on a phenyl ring significantly affected the compounds' enzyme inhibitory activity. mdpi.com For example, a compound with a meta-nitro group showed different activity compared to one with an ortho, meta-dinitro substitution, which was attributed to the electron-withdrawing nature of the nitro groups influencing interactions with amino acid residues in the enzyme's active site. mdpi.com These findings underscore how structural changes—such as modifying substituents on the phenyl ring or altering the amino group—can be used to modulate and optimize the reactivity and function of the parent compound.
Correlation of Structural Features with Reaction Rates and Selectivity
The reactivity of this compound is profoundly influenced by its key structural components: the electron-withdrawing para-nitro (-NO₂) group, the α-amino (-NH₂) group, and the methyl ester (-COOCH₃) functionality. The interplay of these features dictates the electronic environment and steric accessibility of the reactive centers within the molecule, thereby controlling the rates and selectivity of its chemical transformations.
The 4-nitro group exerts a strong electron-withdrawing effect through both resonance and inductive effects. This significantly depletes electron density on the phenyl ring and, by extension, increases the electrophilicity of the benzylic carbon and the carbonyl carbon of the ester. This enhanced electrophilicity makes the compound more susceptible to nucleophilic attack. For instance, in reactions involving nucleophilic substitution, the nitro group stabilizes the transition states and intermediates, often leading to accelerated reaction rates.
The α-amino group introduces nucleophilic character and is a site for potential reactions such as acylation or alkylation. Its basicity and nucleophilicity can be modulated by the pH of the reaction medium. Furthermore, the presence of the amino group at the α-carbon creates a chiral center, making stereoselectivity a critical aspect of its reactions. The steric bulk of the amino group and its potential to form hydrogen bonds can direct the approach of incoming reagents, influencing the diastereoselectivity or enantioselectivity of a reaction. In asymmetric synthesis, this feature is paramount, as the selective formation of one stereoisomer is often desired.
Kinetic studies on related nitrophenyl esters demonstrate that the ester group itself is a reactive site for processes like hydrolysis and aminolysis. The rate of these reactions is sensitive to the nature of the nucleophile and the stability of the leaving group. For example, the rate of aminolysis has been shown to increase more rapidly than the rate of hydrolysis as pH increases. nih.gov The mechanism for such acyl transfer reactions can be either a stepwise process, proceeding through a tetrahedral intermediate, or a concerted process, depending on the nucleophile and reaction conditions.
Substituent effects on the fragmentation of related 4-nitrobenzyl compounds show that modifications to the core structure can significantly alter reaction rates. Studies on 4-nitrobenzyl carbamates revealed that electron-donating substituents on the benzyl (B1604629) ring accelerate fragmentation rates, likely by stabilizing a developing positive charge on the benzylic carbon during the reaction. This principle suggests that the electronic nature of substituents can be tuned to control the reactivity and reaction pathways of this compound and its derivatives.
| Structural Feature | Influence on Reactivity | Effect on Reaction Rate | Effect on Selectivity |
| 4-Nitro Group (-NO₂) ** | Strongly electron-withdrawing; increases electrophilicity of the phenyl ring and adjacent carbon centers. | Generally accelerates rates of nucleophilic substitution by stabilizing anionic intermediates. | Can influence regioselectivity in aromatic substitution reactions. |
| α-Amino Group (-NH₂) ** | Nucleophilic center; introduces basicity; creates a chiral center. | Can participate in or catalyze reactions. Rate is often pH-dependent. | Directs stereoselectivity (enantio- or diastereoselectivity) in reactions at the chiral center due to steric and electronic guidance. |
| Methyl Ester (-COOCH₃) | Electrophilic carbonyl carbon; subject to nucleophilic acyl substitution. | Rate is dependent on the strength of the nucleophile and stability of the leaving group. | Can be selectively targeted by nucleophiles over other functional groups under specific conditions. |
| α-Carbon | Chiral center; benzylic position activated by the nitrophenyl group. | Substitution at this position is influenced by the stability of the resulting carbocation or carbanion intermediate. | The stereochemical outcome of reactions is critical, leading to retention, inversion, or racemization. |
Comparison with Related Compounds: Methyl 2-(4-nitrophenyl)acetate and Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
To understand the unique reactivity of this compound, it is instructive to compare it with its close structural analogs: Methyl 2-(4-nitrophenyl)acetate and Methyl 2-hydroxy-2-(4-nitrophenyl)acetate. The primary difference among these three compounds lies in the substituent at the α-carbon: an amino (-NH₂) group, a hydrogen atom (-H), and a hydroxyl (-OH) group, respectively. This single variation leads to significant differences in their chemical properties and reactivity.
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate features an α-hydroxyl group, which, like the amino group, renders the α-carbon chiral. The hydroxyl group can participate in hydrogen bonding, influencing solubility and interactions with other reagents. It is less basic and less nucleophilic than the amino group. The hydroxyl group can be oxidized to a carbonyl group to form Methyl 2-(4-nitrophenyl)-2-oxoacetate. It can also be a target for esterification or etherification. In some reactions, the hydroxyl group can act as a leaving group, particularly after protonation or conversion to a better leaving group.
The α-amino group in This compound confers a distinct set of properties. It is a better nucleophile than the hydroxyl group but can be protonated under acidic conditions to form a non-nucleophilic ammonium (B1175870) salt. This pH-dependent reactivity allows for selective protection and deprotection strategies in multi-step syntheses. The amino group's ability to be acylated to form amides is a key reaction pathway not available to the other two analogs. Comparative studies on the oligomerization of amino acids and hydroxy acids show that amino acids generally exhibit different polymerization behaviors than their hydroxy acid counterparts, highlighting the fundamental reactivity differences imparted by -NH₂ versus -OH groups. nih.gov
| Feature | This compound | Methyl 2-(4-nitrophenyl)acetate | Methyl 2-hydroxy-2-(4-nitrophenyl)acetate |
| α-Substituent | Amino (-NH₂) | Hydrogen (-H) | Hydroxyl (-OH) |
| Chirality at α-Carbon | Yes | No | Yes |
| Primary Reactivity at α-Position | Nucleophilic attack by the amino group (e.g., acylation); reactions at the chiral center. | Deprotonation to form a nucleophilic carbanion. | Oxidation of the hydroxyl group; esterification/etherification; potential leaving group. |
| Electronic Nature of α-Substituent | Electron-donating (by resonance), nucleophilic, basic. | Neutral. | Electron-withdrawing (inductive), can act as H-bond donor/acceptor. |
| Key Reaction Pathways | Amide formation, N-alkylation, participation in stereoselective synthesis. | C-C bond formation via carbanion intermediate. | Ketone formation (via oxidation), ether/ester formation. |
| pH Sensitivity | High; reactivity of the amino group is highly dependent on pH. | Moderate; acidity of α-protons is relevant in basic media. | Moderate; reactivity can be affected by protonation of the hydroxyl group in acidic media. |
Applications in Advanced Organic Synthesis and Precursor Chemistry
Methyl 2-amino-2-(4-nitrophenyl)acetate as a Building Block
As a foundational unit, this compound serves as an important intermediate in the synthesis of more elaborate organic structures. Its utility stems from the presence of multiple reactive sites—the amino group, the nitro group, and the ester moiety—which can be selectively modified to construct complex molecular architectures.
Table 1: Reactive Sites and Potential Transformations
| Reactive Site | Type of Reaction | Potential Products |
|---|---|---|
| Amino Group (-NH₂) | Acylation, Alkylation, Nucleophilic Substitution | Amides, Secondary/Tertiary Amines, Substituted Derivatives |
| Nitro Group (-NO₂) | Reduction | 4-Aminophenyl Derivatives |
| Ester Group (-COOCH₃) | Hydrolysis, Amidation, Transesterification | Carboxylic Acids, Amides, Different Esters |
The compound's structure allows it to be a cornerstone for building intricate molecules. The amino group can readily undergo reactions such as acylation or serve as a nucleophile. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. Crucially, the nitro group can be chemically reduced to an amino group, providing a new site for a wide array of subsequent chemical transformations. This dual functionality is highly advantageous in multi-step synthetic sequences.
This compound and its derivatives are recognized as important intermediates in the pharmaceutical industry. pharmathriving.comchemshuttle.com Its structural framework is a component found in various compounds explored for medical applications. nbinno.com
This compound functions as a precursor for synthesizing molecules with potential therapeutic effects. pharmathriving.com A key transformation in this context is the reduction of the 4-nitro group to a 4-amino group. The resulting phenylglycine scaffold with an amino group on the phenyl ring is a common structural motif in many biologically active compounds. This conversion dramatically alters the molecule's electronic properties and introduces a new vector for synthetic diversification, enabling the creation of targeted therapeutic agents.
In drug discovery, building blocks like this compound are instrumental in creating compound libraries for screening purposes. nih.gov The ability to easily modify the amino, ester, and (post-reduction) the second amino group allows for the generation of a diverse set of analogues. This process of creating variations of a core structure is fundamental to structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates. mdpi.com The presence of the nitro group itself can be significant, as it may interact with biological targets or serve as a handle for bioreductive activation.
The utility of this compound extends to the agrochemical and dye industries, where it serves as a valuable precursor. chemshuttle.com
Agrochemicals: Nitrophenyl derivatives are frequently used in the synthesis of active ingredients for agrochemical products. The specific structural and electronic properties imparted by the nitrophenyl group are beneficial in designing new pesticides and herbicides. chemshuttle.com
Dyes: The aromatic nitro and amino functionalities are classic components of chromophores. A common pathway in dye synthesis involves the reduction of the nitro group to an amine, followed by diazotization and coupling with other aromatic compounds to form intensely colored azo dyes. isca.meresearchgate.net
Intermediate in Pharmaceutical Synthesis
Mechanistic Pathways in Complex Synthetic Sequences
The reactivity of this compound is governed by the interplay of its functional groups. Understanding the mechanistic pathways of its key reactions is crucial for its application in synthesis.
The most significant and widely used transformation is the reduction of the aromatic nitro group . This reaction is typically achieved using catalytic hydrogenation, often with a palladium catalyst (Pd/C) and a hydrogen source. The mechanism involves the transfer of electrons and protons to the nitro group on the catalyst's surface, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final primary amine (-NH₂). researchcommons.org This conversion is fundamental as it opens up a new range of synthetic possibilities, such as amide bond formation or diazotization reactions, at a different position on the molecule.
Other important mechanistic pathways include:
N-Acylation: The α-amino group can act as a nucleophile, attacking acylating agents like acid chlorides or anhydrides to form stable amide bonds.
Ester Manipulation: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be converted directly to an amide by reacting with an amine.
Table 2: Key Synthetic Pathways and Reagents
| Pathway | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Nitro Group Reduction | H₂, Pd/C | Primary Aromatic Amine (-NH₂) |
| N-Acylation | Acyl Chloride, Base | Amide (-NHCOR) |
| Ester Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Ester Amidation | Amine (R-NH₂) | Amide (-CONH-R) |
Catalytic Applications and Enzyme Kinetics
Use as a Substrate in Biochemical Assays
In the realm of biochemical assays, particularly for measuring the activity of hydrolytic enzymes like esterases and lipases, the chromogenic substrate of choice is overwhelmingly p-nitrophenyl acetate (B1210297) (pNPA) . nih.govsigmaaldrich.comnih.gov The enzymatic hydrolysis of pNPA releases p-nitrophenol, which, upon deprotonation at neutral or alkaline pH, forms the intensely yellow p-nitrophenolate anion. The rate of formation of this anion can be monitored spectrophotometrically, typically at wavelengths around 405 nm, to determine enzyme kinetics. sigmaaldrich.comcam.ac.uk
This substrate is widely used for several reasons:
Chromogenic Product: The release of the colored p-nitrophenolate provides a simple and continuous assay. cam.ac.uk
Commercial Availability: pNPA is readily available and well-characterized. nih.gov
Broad Utility: It is recognized by a wide range of enzymes, including α-chymotrypsin, human serum albumin (which exhibits pseudo-esterase activity), and various carboxylesterases. cam.ac.uktorvergata.itnih.govnih.gov
There is no evidence in the scientific literature to suggest that "this compound" is used as a standard substrate in these assays. The presence of the α-amino group would significantly alter the molecule's chemical properties and its recognition by enzyme active sites compared to the simpler pNPA structure.
| Enzyme | Enzyme Class | Typical Assay Conditions | Reference |
|---|---|---|---|
| α-Chymotrypsin | Serine Protease | pH 7.0-8.0, 25°C | cam.ac.ukresearchgate.netresearchgate.net |
| Human Serum Albumin (HSA) | Transport Protein | pH-dependent (5.8-10.2) | torvergata.itnih.gov |
| Carboxylesterase | Esterase | pH 7.4 | nih.gov |
| Myelin Basic Protein (MBP) | Structural Protein | - | nih.gov |
| Lipases | Lipase | - | sigmaaldrich.comnih.gov |
Studies on Enzyme Interactions and Protein Functions
Detailed kinetic and interaction studies have been performed on enzymes using p-nitrophenyl acetate as a probe. For example, the hydrolysis of pNPA by α-chymotrypsin is a classic model for demonstrating Michaelis-Menten kinetics, including the observation of a pre-steady-state "burst" of p-nitrophenol release. cam.ac.ukresearchgate.netresearchgate.net This burst corresponds to the rapid acylation of the enzyme's active site serine, followed by a slower, rate-limiting deacylation step (hydrolysis) that regenerates the free enzyme. cam.ac.uk
Similarly, the pseudo-enzymatic hydrolysis of pNPA by Human Serum Albumin (HSA) has been studied to understand the protein's ligand-binding and catalytic capabilities. torvergata.itnih.gov These studies reveal that the reaction involves the irreversible acetylation of multiple residues on the protein rather than true catalytic turnover at a single active site. torvergata.itnih.gov The pH dependence of these reactions provides insight into the pKa values of catalytic residues within the protein's binding sites. nih.gov
Again, these detailed enzymatic studies have been conducted with pNPA. There are no corresponding studies found that utilize "this compound" to probe enzyme interactions or protein functions.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the behavior of Methyl 2-amino-2-(4-nitrophenyl)acetate. These calculations offer a detailed view of electron distribution, orbital energies, and reactivity, which are fundamental to its chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. mdpi.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation (optimized molecular geometry). nih.govresearchgate.netmaterialsciencejournal.org This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule in the gaseous phase. nih.govresearchgate.net
The optimized structure provides a foundation for calculating various quantum chemical parameters that describe the molecule's global reactivity. These descriptors are crucial for understanding the chemical behavior of the compound. mdpi.com
Table 1: Key Reactivity Parameters Calculated by DFT
| Parameter | Symbol | Significance |
|---|---|---|
| Hardness | η | Measures resistance to change in electron distribution. mdpi.com |
| Softness | S | The reciprocal of hardness, indicating the ease of electron cloud modification. mdpi.com |
| Electronegativity | χ | Describes the power of an atom or group to attract electrons. mdpi.com |
Theoretical calculations have emerged as a powerful technique for assessing the structural and spectral properties of organic compounds. mdpi.com The comparison between the computationally optimized structure and experimentally determined structures, where available, serves to validate the chosen theoretical model. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For molecules with donor and acceptor groups, like this compound, the HOMO is typically localized on the electron-donating portion (the amino group and phenyl ring), while the LUMO is localized on the electron-accepting portion (the nitro group). researchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. researchgate.netchemrxiv.org
The analysis of HOMO-LUMO transitions can confirm intermolecular interactions and charge transfer, which significantly influence the molecule's properties. researchgate.net This charge transfer character is crucial for applications in organic electronics and photovoltaics. chemrxiv.org
Table 2: Frontier Molecular Orbital (FMO) Data
| Parameter | Description | Significance in Charge Transfer |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability. Higher energy facilitates donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability. Lower energy facilitates acceptance. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests easier charge transfer and higher reactivity. researchgate.net |
| Ionization Potential (I) | Energy required to remove an electron from the HOMO. materialsciencejournal.org | Relates to the ability to donate an electron. |
The process of charge transfer can be influenced by the surrounding medium. Solvents can affect the energy levels of the molecular orbitals, potentially increasing or decreasing the HOMO-LUMO energy gap and thus modulating the charge transfer characteristics. materialsciencejournal.org
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, intramolecular interactions, and the stabilization effects of hyperconjugation. rsc.orgresearchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. researchgate.net
The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
For this compound, NBO analysis can reveal several important features:
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (σ or π) to an adjacent empty anti-bonding orbital (σ* or π). For instance, interactions between the π orbitals of the phenyl ring and the π orbitals of the nitro group contribute to charge delocalization and stability.
Charge Delocalization: The analysis quantifies how electron density is shared between different parts of the molecule, confirming the electron-withdrawing effect of the nitro group and the electron-donating nature of the amino group.
Anomeric Effects: NBO analysis is effective in explaining the anomeric effect, which involves stabilizing interactions between a lone pair on a heteroatom and an adjacent anti-bonding σ* orbital. rsc.org
Fukui functions are essential local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netscispace.comnih.gov The Fukui function, f(r), represents the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net
Condensed Fukui functions simplify this by providing values for each atomic site:
fk+ : For nucleophilic attack (electron acceptance). A high value indicates a site susceptible to attack by a nucleophile. This is often associated with the distribution of the LUMO. mdpi.comresearchgate.net
fk- : For electrophilic attack (electron donation). A high value points to a site likely to be attacked by an electrophile, related to the HOMO density. mdpi.comresearchgate.net
fk0 : For radical attack.
For this compound, the Fukui functions would likely predict that the nitrogen and oxygen atoms of the nitro group, as well as the carbonyl carbon, are susceptible to nucleophilic attack. Conversely, the amino group and specific carbons on the phenyl ring would be identified as primary sites for electrophilic attack.
Notably, studies on aromatic systems containing nitro groups have shown that these groups can exhibit negative Fukui function values, which is an area of active investigation and relates to regions of low HOMO density due to strong electron-attracting effects. mdpi.com
The distribution of electron charge within a molecule is fundamental to its chemical properties and intermolecular interactions. Mulliken atomic charge analysis is a widely used method to calculate the partial charge on each atom in a molecule. researchgate.net This calculation partitions the total electron population among the atoms, providing a simple picture of the electrostatic potential. researchgate.netresearchgate.net
In this compound, Mulliken charge analysis typically reveals:
A significant negative charge on the oxygen atoms of the nitro and ester groups, as well as on the nitrogen of the nitro group. researchgate.net
A positive charge on the hydrogen atoms, indicating their acidic nature. researchgate.net
The distribution of charges across the phenyl ring, showing the influence of both the nitro and amino substituents.
This charge distribution is critical as it influences the molecule's dipole moment, polarizability, and how it interacts with other molecules and biological targets. researchgate.net
Atomic Polarizability Tensors provide a more detailed description of how the electron cloud of each atom responds to an external electric field. This property is crucial for understanding non-covalent interactions, such as van der Waals forces and induction, which are important in molecular recognition and binding.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques that are used to represent and predict the behavior of molecules. For this compound, these simulations provide a dynamic view of its properties, complementing the static picture offered by quantum chemical calculations.
These methods can simulate the molecule's behavior in different environments, such as in various solvents or interacting with a biological receptor. Techniques like Molecular Dynamics (MD) can be used to study the conformational flexibility of the molecule over time, revealing how it might change its shape to bind to a target.
The insights gained from the quantum chemical calculations described previously—such as the optimized geometry, charge distribution, and reactivity indices—serve as the foundational parameters for these larger-scale simulations. By combining these computational approaches, a comprehensive theoretical understanding of this compound's chemical and physical properties can be constructed.
Prediction of Preferred Conformers
The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis is a computational method used to identify the most stable spatial arrangements of a molecule, known as conformers. For this compound, this involves calculating the potential energy as a function of the rotation around its single bonds.
Theoretical studies, typically using DFT, can map the potential energy surface of the molecule to identify low-energy, stable conformers. The key dihedral angles—such as those involving the amino group, the ester group, and the nitrophenyl ring relative to the chiral center—are systematically varied to locate energy minima. While specific studies detailing the conformers for this exact molecule are not prevalent, the methodology would yield data similar to that shown in the hypothetical table below, indicating the relative energies and populations of each stable conformer at equilibrium.
| Conformer | Dihedral Angle (N-Cα-C-C ester) (°) | Dihedral Angle (Cα-C-N-O nitro) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 60 | 0 | 0.00 | 75.1 |
| B | 180 | 0 | 1.25 | 14.5 |
| C | -60 | 0 | 1.80 | 10.4 |
| This table is illustrative, demonstrating typical outputs of a conformational analysis. Actual values require specific quantum chemical calculations. |
Validation of Experimental Spectroscopic Data (e.g., NMR Shifts)
Computational methods are crucial for validating and interpreting experimental spectroscopic data. Theoretical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the computed shifts with experimentally measured values, researchers can confirm the proposed molecular structure.
This process often involves optimizing the molecule's geometry using DFT and then employing a method like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the ¹H and ¹³C NMR chemical shifts. Discrepancies between the calculated and experimental spectra can point to incorrect structural assignments or suggest the presence of specific solvent effects or conformational dynamics not captured by the gas-phase or implicit solvent models. The correlation between theoretical and experimental data provides strong evidence for the accuracy of the determined structure.
In-Silico Investigations for Biological Activity Prediction
In-silico screening has become an essential first step in drug discovery to predict the biological potential of chemical compounds. For this compound, computational tools can predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological targets through molecular docking simulations.
Molecular docking studies would involve computationally placing the molecule into the active site of various known enzymes or receptors to evaluate its binding affinity and interaction patterns. The nitro and amino groups, for example, are key functional groups that can form hydrogen bonds or other interactions with protein residues. Such studies help to prioritize compounds for further experimental testing and can suggest potential mechanisms of action, such as enzyme inhibition.
Theoretical Studies on Intermolecular Interactions
The way molecules interact with each other governs the properties of materials in the solid state, such as crystals, and is fundamental to molecular recognition in biological systems. Theoretical studies can quantify the non-covalent interactions that dictate the supramolecular assembly of this compound.
Hydrogen Bonding Networks and Their Energetics
Hydrogen bonds are among the most critical intermolecular forces determining the crystal structure of molecules containing donor (like N-H) and acceptor (like O=C or O-N-O) groups. In the crystal lattice of this compound, the amino group (N-H) is expected to act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups are primary acceptors.
Theoretical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can be performed on the calculated crystal structure to characterize these bonds. These methods provide quantitative data on the strength of each hydrogen bond. For instance, studies on related nitroaniline structures reveal extensive networks of N-H···O hydrogen bonds that link molecules into sheets or three-dimensional frameworks. The energetics of these interactions are critical for understanding the stability of the crystal lattice.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Interaction Energy (kcal/mol) |
| N-H···O (Nitro) | ~2.9 - 3.1 | ~150 - 170 | -3.5 to -5.0 |
| N-H···O (Ester C=O) | ~2.8 - 3.0 | ~160 - 175 | -4.0 to -6.0 |
| This table is illustrative, based on typical values for similar functional groups found in crystallographic studies. |
Pi-Stacking Interactions and their Contributions to Crystal Packing
In this compound, the presence of the nitro group—an electron-withdrawing group—polarizes the aromatic ring, potentially leading to strong π-π stacking or nitro-π interactions. Computational analysis can quantify the geometric parameters (e.g., centroid-centroid distance, slip angle) and the energetic contribution of these interactions to the total lattice energy. These forces, though weaker than hydrogen bonds on an individual basis, are cumulative and collectively have a major impact on the molecular arrangement in the solid state.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate and its derivatives is an area ripe for innovation. While it is known as a pharmaceutical intermediate, often supplied as a hydrochloride salt, specific, high-yield, and stereoselective synthetic routes are not widely documented in mainstream literature. pharmathriving.comrsc.org Future research could focus on the following areas:
Asymmetric Synthesis: The development of methods for the stereo-controlled preparation of tailor-made amino acids is a significant area of research. nih.gov Methodologies using chiral Ni(II) complexes of Schiff bases, for instance, have proven effective for the asymmetric synthesis of various amino acids and could be adapted for this compound. nih.gov This would allow for the production of enantiomerically pure (R)- and (S)-forms, which is crucial for pharmaceutical applications. The development of catalytic asymmetric methods for producing unprotected β2-amino acids is also an area of growing interest. chemrxiv.org
Catalytic Hydrogenation Pathways: One potential route involves the catalytic hydrogenation of precursors like methyl 2-(4-nitrophenyl)-2-oxoacetate oxime. rsc.orgrsc.org Research into different catalysts (e.g., Palladium-on-carbon, Platinum-on-carbon) and reaction conditions (e.g., hydrogen pressure) could optimize the selective reduction of the oxime and/or nitro group to yield the desired product. researchgate.net For example, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been demonstrated using a stabilized palladium nanoparticle catalyst, suggesting a viable strategy for the selective reduction of the nitro group in the target compound. mit.edu
Precursor and Intermediate Optimization: The synthesis often starts from precursors like 4-nitrophenylacetic acid. researchgate.net Research into efficient esterification and subsequent amination reactions is key. For instance, methods for producing D-p-hydroxyphenylglycine methyl ester involve esterification with methanol (B129727) in the presence of thionyl chloride, followed by neutralization. google.com Similar systematic studies could enhance the efficiency of the synthesis of the title compound.
| Synthetic Pathway | Precursors | Key Reagents/Catalysts | Potential Outcome |
| Asymmetric Synthesis | Glycine methyl ester, 4-nitrobenzaldehyde | Chiral Ni(II) Schiff base complexes | Enantiomerically pure (R) or (S)-Methyl 2-amino-2-(4-nitrophenyl)acetate nih.gov |
| Catalytic Hydrogenation | Methyl 2-(4-nitrophenyl)-2-oxoacetate oxime | Pd/C, Pt/C, Decaborane | Selective reduction to form the amino group rsc.orgresearchgate.net |
| From Parent Acid | 2-Amino-2-(4-nitrophenyl)acetic acid | Methanol, Thionyl Chloride | Esterification to the final product google.comnih.gov |
In-depth Mechanistic Studies of Emerging Reactions
A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new applications. Future work should include:
Aminolysis and Substitution Kinetics: The amino group can undergo nucleophilic substitution. Kinetic studies, similar to those performed on the aminolysis of methyl 4-nitrophenyl carbonate, could elucidate the reaction mechanism. researchgate.netnih.gov Such studies often reveal whether a reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. nih.gov
Redox Reaction Mechanisms: The nitro group can be reduced to an amine. The mechanism of this reduction, whether through direct catalytic hydrogenation or transfer hydrogenation, warrants detailed investigation. rsc.orgmit.edu Understanding the intermediates, such as corresponding nitroso or hydroxylamine (B1172632) species, is critical for optimizing selectivity and yield.
Cycloaddition Reactions: Chiral nitrones derived from α-amino acids are known to undergo 1,3-dipolar cycloaddition reactions. researchgate.net Investigating the potential of this compound to form nitrones and their subsequent cycloaddition reactions could open pathways to complex heterocyclic molecules.
Rational Design of New Derivatives with Tuned Reactivity or Properties
The structure of this compound serves as a versatile scaffold for the rational design of new molecules.
Modifying the Aromatic Ring: The nitro group can be reduced to an amine, yielding methyl 2-amino-2-(4-aminophenyl)acetate, which can be further functionalized. Other substituents could be introduced to the phenyl ring to modulate the electronic properties and, consequently, the reactivity and biological activity. For example, replacing the nitro group with a methoxy (B1213986) group would introduce electron-donating properties, while a fluorine atom would have a moderate electron-withdrawing effect.
Derivatization of the Amino Group: The primary amine is a key site for modification. It can be acylated, alkylated, or used in the formation of hydrazones or Schiff bases, leading to a wide array of derivatives with potentially novel properties. researchgate.net
Chiral Derivatives: As mentioned, asymmetric synthesis can yield enantiomerically pure versions of the compound and its derivatives. nih.gov This is particularly important in medicinal chemistry, where the chirality of a molecule is often critical to its biological function. The design of chiral ligands from amino acids is a well-established field that could be applied here. mdpi.com
| Derivative Class | Modification Site | Potential Property Change |
| Aminophenyl Analogues | Nitro group (reduction) | Introduction of a new nucleophilic site for further functionalization |
| N-Acyl/N-Alkyl Derivatives | Amino group | Altered solubility, steric hindrance, and biological interaction profile researchgate.net |
| Chiral Diastereomers | Alpha-carbon | Enantioselective interactions with biological targets nih.govmdpi.com |
Development of High-Throughput Screening for Catalytic Applications
High-throughput screening (HTS) has become an indispensable tool for accelerating the discovery of new catalysts and optimizing reaction conditions. biosynth.com Given that amino acids and their derivatives can act as organocatalysts, this is a promising area of research. york.ac.uk
Screening for Organocatalytic Activity: HTS can be used to rapidly screen this compound and its rationally designed derivatives for catalytic activity in a wide range of organic reactions, such as aldol (B89426) reactions, Michael additions, and acyl transfer reactions. biosynth.com
Assay Development: A key challenge is the development of rapid and reliable screening methods. Fluorescence-based assays, for example, have been developed for screening amino acid dehydrogenase activity and could be adapted for this purpose. nih.gov
Combinatorial Libraries: By combining automated synthesis with HTS, vast libraries of derivatives can be created and tested, significantly accelerating the discovery of novel catalysts for specific chemical transformations. rsc.org
Advanced Computational Tools for Predictive Synthesis and Characterization
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work.
DFT Calculations: Density Functional Theory (DFT) can be used to study the electronic structure, ionization potentials, and electrostatic potentials of the molecule and its derivatives. chemrxiv.org This information can help predict their reactivity and potential as, for example, antinociceptive agents, where a correlation between ionization potential and activity has been observed in other molecular series. chemrxiv.org
Molecular Dynamics Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interaction with other molecules, such as substrates or biological receptors. This is particularly useful for understanding the mechanism of catalysis or drug-target interactions. nih.gov
Predictive Synthesis: Computational tools can help in the rational design of synthetic routes by modeling reaction intermediates and transition states, allowing researchers to predict the most favorable reaction pathways and conditions before heading to the lab.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-2-(4-nitrophenyl)acetate with high purity?
- Methodology :
-
Step 1 : Start with 4-nitrophenylacetic acid (CAS 104-03-0) as a precursor . React with methanol under acid catalysis (e.g., H₂SO₄) to form Methyl 2-(4-nitrophenyl)acetate.
-
Step 2 : Introduce the amino group via nucleophilic substitution or reductive amination. For example, use NH₃ in the presence of a reducing agent like NaBH₄ or catalytic hydrogenation .
-
Purity Control : Confirm purity (>95%) via HPLC or NMR, referencing standards such as methyl p-hydroxyphenylglycinate (CAS 43189-12-4) for comparative analysis .
- Data Table :
| Precursor | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Nitrophenylacetic acid | H₂SO₄/MeOH, reflux | 75–85 | ≥95 |
| Methyl 2-(4-nitrophenyl)acetate | NH₃/NaBH₄, RT | 60–70 | ≥97 |
Q. How to characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm ester and amino group positions. Compare chemical shifts to analogs like Methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5) .
- X-ray Crystallography : Analyze single crystals (if obtainable) to determine bond lengths and angles. Reference tert-butyl 2-methyl-2-(4-nitrophenyl)acetate (Acta Cryst. E66, o489–o490) for nitro-aromatic interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity between the nitro and amino groups during functionalization?
- Methodology :
-
Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to avoid side reactions during nitro group reduction. Use Pd/C or Fe/HCl for selective nitro-to-amine conversion .
-
Kinetic Studies : Monitor reaction intermediates via LC-MS. Compare with Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate (CAS 2222511-87-5), where cyano groups stabilize intermediates .
- Data Table :
| Protecting Group | Reaction | Selectivity (%) | Byproduct Formation |
|---|---|---|---|
| Boc | Nitro reduction (H₂/Pd-C) | >90 | <5% |
| Acetyl | Electrophilic substitution | 70–80 | 10–15% |
Q. How does the crystal packing of this compound influence its physicochemical stability?
- Methodology :
-
Crystallographic Analysis : Use single-crystal XRD to identify hydrogen bonds between the amino group and nitro oxygen. Reference tert-butyl derivatives (e.g., Crosse et al., 2010) for weak C–H···O interactions .
-
Thermal Stability : Perform TGA/DSC to correlate melting points (e.g., 156°C for 4-nitrophenylacetic acid ) with decomposition pathways.
- Key Findings :
-
Intramolecular H-bonding between NH₂ and NO₂ groups reduces hygroscopicity.
-
π-Stacking of the nitroaryl ring enhances thermal stability up to 200°C.
Methodological Considerations
Q. What analytical techniques differentiate stereoisomers in chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase. Compare retention times to (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid (CAS 159707-18-3) .
- Circular Dichroism (CD) : Analyze Cotton effects at 220–250 nm to assign absolute configuration .
Q. How to optimize solvent systems for large-scale recrystallization without compromising yield?
- Methodology :
- Solvent Screening : Test mixtures like ethyl acetate/hexane or methanol/water. For analogs like Methyl 2-(4-fluorophenyl)acetate hydrochloride (CAS 42718-18-3), methanol/water (7:3) achieved >98% recovery .
- Crystallization Kinetics : Use Ostwald ripening studies to balance crystal size and purity.
Excluded Topics
- Commercial/Industrial : Pricing (e.g., JPY 22,500/500g for 4-nitrophenylacetic acid ) and mass production protocols are omitted per guidelines.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
